molecular formula C7H7F3N2O2S B2392249 2-Amino-5-(trifluoromethyl)benzenesulfonamide CAS No. 201224-78-4

2-Amino-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2392249
CAS No.: 201224-78-4
M. Wt: 240.2
InChI Key: DUUMQJFIEARDDL-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonamide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Treatment of Hyperuricemia and Gout

One of the prominent applications of 2-amino-5-(trifluoromethyl)benzenesulfonamide derivatives is in the treatment of hyperuricemia and gout. Research indicates that these compounds act as inhibitors of the human urate transporter 1 (hURAT1), which plays a critical role in uric acid reabsorption in the kidneys. A study demonstrated that specific derivatives exhibited potent inhibitory effects, with IC50 values indicating effective concentration levels for therapeutic use .

Table 1: IC50 Values of Selected Compounds

CompoundIC50 (nM)
Benzbromarone407
Compound 14
Compound 21
Compound 39
Compound 4110

The findings suggest that these compounds can significantly reduce serum uric acid levels, making them suitable candidates for developing new medications to treat gout and related conditions .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compounds related to this compound. A series of new thiopyrimidine–benzenesulfonamide derivatives were evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated promising antimicrobial activity, suggesting these compounds could serve as foundational structures for developing new antibiotics .

Herbicides and Pesticides

The compound has been investigated for its potential use in agricultural chemicals, particularly as a herbicide. Its derivatives have shown efficacy in controlling weed populations while minimizing environmental impact. For instance, penoxsulam, a derivative containing the sulfonamide structure, has been evaluated for its effectiveness in aquatic environments and soil dissipation studies, demonstrating favorable degradation profiles .

Synthesis of Functional Materials

In material science, this compound is being explored for synthesizing novel functional materials. Its unique trifluoromethyl group enhances the electronic properties of polymers and other materials, potentially leading to applications in electronics and photonics .

Case Study 1: Gout Treatment Development

A clinical trial involving a derivative of this compound showed significant reductions in uric acid levels among patients with chronic gout over a twelve-week period. The study emphasized the need for further exploration into long-term effects and optimal dosing strategies.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of synthesized thiopyrimidine–benzenesulfonamides derived from this compound against resistant strains of bacteria. Results indicated an average inhibition rate exceeding 90% at certain concentrations, paving the way for future antibiotic development.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzenesulfonamide
  • 2-Amino-6-(trifluoromethyl)benzenesulfonamide
  • 2-Amino-5-(difluoromethyl)benzenesulfonamide

Comparison: Compared to its similar compounds, 2-Amino-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This unique structure allows for more effective inhibition of target enzymes and better pharmacokinetic properties .

Biological Activity

2-Amino-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This compound, characterized by a trifluoromethyl group attached to a benzenesulfonamide structure, exhibits unique properties that enhance its binding affinity to various biological targets, making it a candidate for drug development.

  • Molecular Formula : C₇H₆F₃N₃O₂S
  • Molar Mass : Approximately 225.19 g/mol
  • Physical Appearance : White to almost white solid
  • Solubility : Soluble in methanol
  • Melting Point : 180–184°C

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant strains of Mycobacterium abscessus and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance its lipophilicity and bioactivity.
  • Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced edema .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial resistance mechanisms, potentially disrupting the metabolic pathways of pathogens .
  • Binding Interactions : Its sulfonamide group can form hydrogen bonds and electrostatic interactions with protein residues in target enzymes, enhancing binding affinity and selectivity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-methylbenzenesulfonamideContains a methyl group instead of trifluoromethylLess lipophilic than the trifluoromethyl variant
2-Amino-5-chlorobenzenesulfonamideSubstituted with chlorineExhibits different biological activity profiles
2-Amino-6-fluorobenzenesulfonamideContains fluorine at a different positionMay have altered pharmacokinetics compared to trifluoromethyl derivative

The trifluoromethyl group enhances the compound's lipophilicity and potential bioactivity, making it particularly interesting for drug design compared to its analogs .

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Mycobacterium :
    • A study synthesized novel benzenesulfonamide derivatives, including those with a trifluoromethyl group, which exhibited strong antimicrobial activity against M. abscessus strains. These compounds were more effective than some standard antibiotics .
  • Anti-inflammatory Properties :
    • Research demonstrated that certain derivatives of benzenesulfonamides showed significant anti-inflammatory activity in rat models, achieving over 90% inhibition of edema at specific dosages .
  • Enzyme Inhibition Studies :
    • Molecular docking studies indicated that this compound effectively binds to acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-(trifluoromethyl)benzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a protocol involves reacting 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline with potassium cyanide in dimethylsulfoxide (DMSO) at 0°C, followed by purification using C18 reverse-phase chromatography to achieve a 38% yield . Key steps include optimizing reaction time, solvent choice (e.g., DMSO for solubility), and temperature control to minimize side reactions.

Q. How can structural confirmation of this compound be achieved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, LCMS analysis in Reference Example 63 confirmed the molecular ion peak at m/z 265 [M+H]⁺, while HPLC retention time (1.16 minutes) validated purity . Additional characterization via Fourier-Transform Infrared Spectroscopy (FTIR) can confirm functional groups like sulfonamide (-SO₂NH₂) and trifluoromethyl (-CF₃) .

Q. What purification strategies are effective for this sulfonamide derivative?

Reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) is widely used . For challenging separations, preparative thin-layer chromatography (TLC) or recrystallization from ethyl acetate/hexane mixtures may improve purity. Monitoring via HPLC ensures removal of byproducts like unreacted starting materials or cyanide adducts .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

Low yields (e.g., 38% in Reference Example 63 ) often stem from competing side reactions or inefficient intermediates. Strategies include:

  • Catalyst optimization : Introducing phase-transfer catalysts (e.g., 1,4-diazabicyclo[2.2.2]octane) to enhance reaction rates .
  • Temperature modulation : Gradual warming from 0°C to room temperature to control exothermic reactions.
  • Alternative reagents : Replacing potassium cyanide with safer cyanide sources (e.g., trimethylsilyl cyanide) to improve safety and efficiency.

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives?

Contradictions may arise from assay conditions or structural variations. For example:

  • Enzyme inhibition assays : Test against isoforms (e.g., carbonic anhydrase II vs. IX) to clarify selectivity .
  • Comparative studies : Benchmark against analogs like 4-amino-2-(trifluoromethoxy)benzenesulfonamide, which shares similar substituents but differs in sulfonamide positioning .
  • Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends.

Q. What analytical methods validate the absence of toxic byproducts?

  • LCMS/MS : Detects trace impurities (e.g., residual cyanide or chlorinated intermediates) at ppm levels .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S to rule out persistent solvents or inorganic salts.
  • X-ray crystallography : Resolves structural ambiguities that spectroscopic methods might miss, especially for polymorphic forms .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • Docking studies : Predict binding affinity to targets like carbonic anhydrase using software (e.g., AutoDock Vina).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing -CF₃ vs. -OCH₃) with bioactivity .
  • Solubility prediction : Tools like COSMO-RS estimate solubility in biological buffers, aiding formulation design .

Q. Key Methodological Recommendations

  • Scale-up synthesis : Replace batch reactors with flow chemistry to improve heat dissipation and reproducibility .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., sulfonamide hydrolysis) .
  • Crystallography : Use SHELXL for refining crystal structures, especially for resolving disorder in -CF₃ groups .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMQJFIEARDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-benzylamino-5-trifluoromethylbenzenesulfonamide (7.3 g) in methanol (80 mL) was supplemented with 10% Pd/C (0.73 g) and submitted to hydrogen under pressure (4 bars) during 90 min. at room temperature. The insoluble material was removed by filtration and the filtrate was concentrated to dryness. The residue was crystallized in methanol-water to give the title compound (yield: 5 g); m.p. 142-143° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.73 g
Type
catalyst
Reaction Step Four

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